

spectroscopic data (NMR, IR, MS) of "5-tert-Butyl-2-hydroxybenzaldehyde"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-tert-Butyl-2-hydroxybenzaldehyde
Cat. No.:	B1270133

[Get Quote](#)

A Technical Guide to the Spectroscopic Data of **5-tert-Butyl-2-hydroxybenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-tert-Butyl-2-hydroxybenzaldehyde** (also known as 5-tert-Butylsalicylaldehyde), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for identification, characterization, and quality control.

Molecular Structure and Properties:

- IUPAC Name: **5-tert-Butyl-2-hydroxybenzaldehyde**
- Synonyms: 5-tert-Butylsalicylaldehyde
- CAS Number: 2725-53-3
- Molecular Formula: C₁₁H₁₄O₂
- Molecular Weight: 178.23 g/mol

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-tert-Butyl-2-hydroxybenzaldehyde**.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Predicted 10.86	Singlet	-OH (Phenolic)
Predicted 9.89	Singlet	-CHO (Aldehyde)
Predicted 7.59	Multiplet	Aromatic CH
Predicted 7.51	Doublet	Aromatic CH
Predicted 6.94	Doublet	Aromatic CH
Predicted 1.33	Singlet	-C(CH ₃) ₃ (tert-Butyl)

Note: The provided ¹H NMR data is based on prediction and should be confirmed with experimental results.

¹³C NMR (Carbon NMR) Data

No experimental or predicted ¹³C NMR data for **5-tert-Butyl-2-hydroxybenzaldehyde** was found in the searched resources. Researchers should perform this analysis to obtain a complete spectroscopic profile.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H Stretch (Phenolic)
~2960	Strong	C-H Stretch (tert-Butyl)
~2870, ~2770	Medium	C-H Stretch (Aldehyde)
~1665	Strong	C=O Stretch (Aldehyde)
~1600, ~1480	Medium	C=C Stretch (Aromatic Ring)
~1280	Strong	C-O Stretch (Phenolic)

Note: These are characteristic absorption bands for substituted salicylaldehydes. Actual peak positions may vary slightly.

Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
178	High	[M] ⁺ (Molecular Ion)
163	Moderate	[M-CH ₃] ⁺
149	Moderate	[M-CHO] ⁺
121	High	[M-C(CH ₃) ₃] ⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of similar compounds.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data comparison. The following are generalized procedures that can be adapted for the analysis of **5-tert-Butyl-2-hydroxybenzaldehyde**.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

- Weigh approximately 10-20 mg of **5-tert-Butyl-2-hydroxybenzaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger sample quantity and a longer acquisition time are typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation:

- KBr Pellet Method:
 - Grind a small amount of **5-tert-Butyl-2-hydroxybenzaldehyde** with dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.

- Thin Film Method (for liquids):
 - If the sample is a low-melting solid or an oil, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

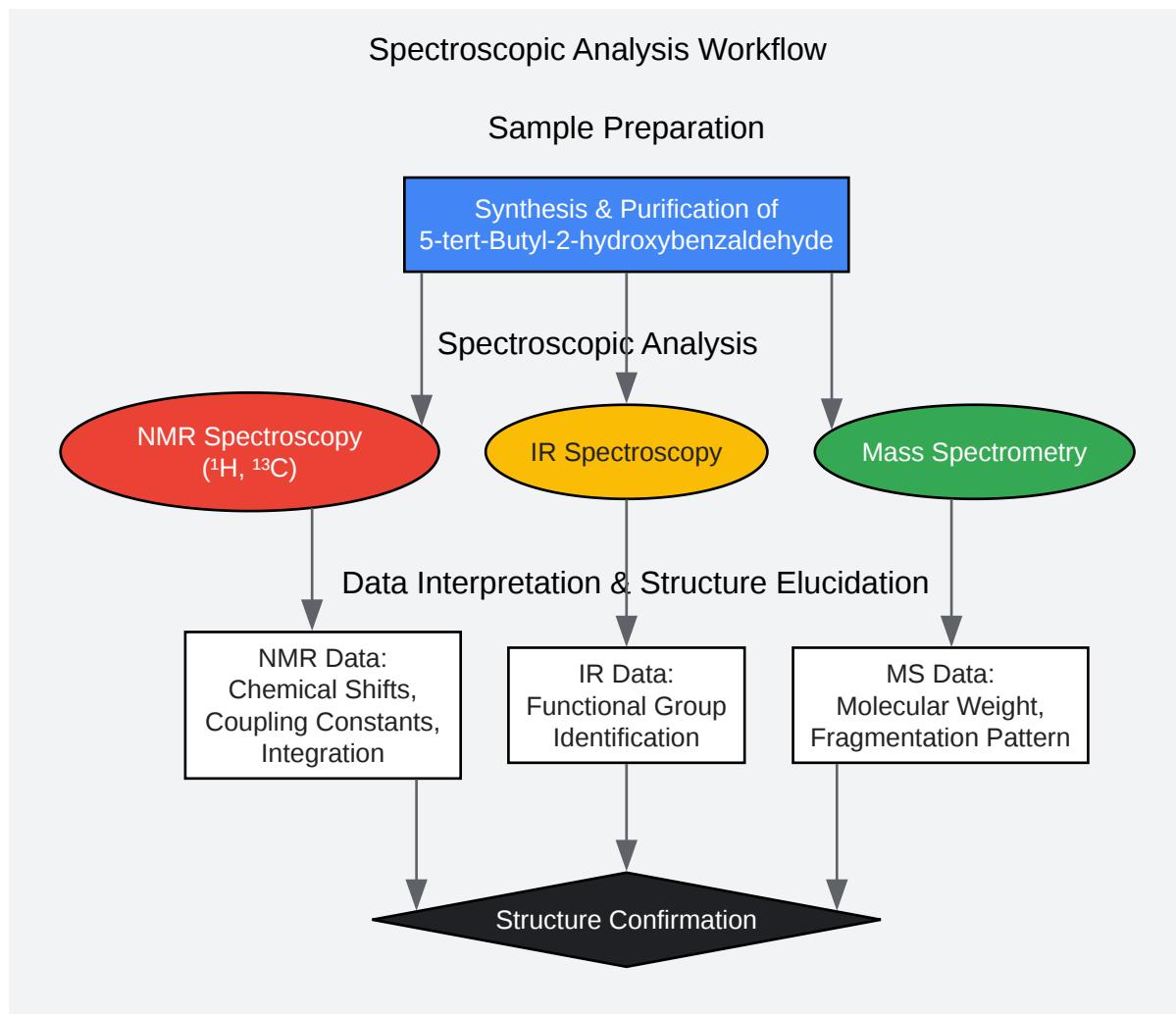
Data Acquisition:

- Record a background spectrum of the empty sample compartment or the salt plates.
- Place the sample in the spectrometer and record the sample spectrum.
- The instrument software will automatically subtract the background to produce the final IR spectrum. The typical scanning range is 4000-400 cm^{-1} .

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is required.

Sample Preparation:


- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane). The concentration should be in the range of 1 $\mu\text{g}/\text{mL}$ to 1 mg/mL , depending on the instrument's sensitivity.

Data Acquisition (EI-MS):

- Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).
- The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-tert-Butyl-2-hydroxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of "5-tert-Butyl-2-hydroxybenzaldehyde"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1270133#spectroscopic-data-nmr-ir-ms-of-5-tert-butyl-2-hydroxybenzaldehyde\]](https://www.benchchem.com/product/b1270133#spectroscopic-data-nmr-ir-ms-of-5-tert-butyl-2-hydroxybenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com